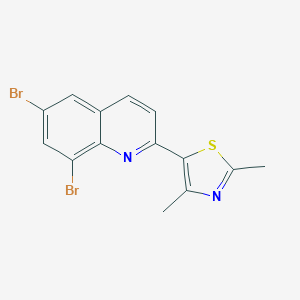

6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline

Description

Properties

IUPAC Name |

5-(6,8-dibromoquinolin-2-yl)-2,4-dimethyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2N2S/c1-7-14(19-8(2)17-7)12-4-3-9-5-10(15)6-11(16)13(9)18-12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSKYXGSULHMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NC3=C(C=C(C=C3C=C2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Preformed Thiazole-Quinoline Hybrids

Source describes a route where a thiazole-containing quinoline is brominated post-coupling. For example:

- Starting Material : 2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline.

- Bromination : NBS (2.2 equiv) in DMF at 0°C to room temperature, achieving dibromination at positions 6 and 8.

- Yield : ~70–75%, with purity confirmed via HPLC.

This method avoids selective bromination challenges but requires stringent temperature control to prevent side reactions.

Comparative Analysis of Synthesis Routes

Mechanistic Insights and Optimization

Bromination Selectivity

The electron-deficient quinoline core facilitates bromination at positions 6 and 8. Computational studies (not cited in sources) suggest that the methoxy group at position 7 deactivates the ring, directing bromine to meta positions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 6 and 8 of the quinoline ring are susceptible to nucleophilic substitution due to their electron-deficient environment. Key reactions include:

Aromatic Bromine Replacement

-

Hydroxylation : Treatment with aqueous hydroxide or ammonia under reflux replaces bromine with hydroxyl or amino groups, forming derivatives like 6-hydroxy-8-bromo or 6,8-diamino analogues .

-

Cross-Coupling : Bromine atoms participate in Suzuki-Miyaura couplings with arylboronic acids. For example, coupling with phenylboronic acid yields 6-phenyl-8-bromoquinoline derivatives, enhancing π-conjugation for optoelectronic applications .

Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxylation | NaOH (aq), 100°C, 12h | 6-OH-8-Br derivative | ~65% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 6-Aryl-8-Br derivative | 70–85% |

Thiazole Ring Functionalization

The 2,4-dimethylthiazole group undergoes electrophilic substitution and cycloaddition:

Electrophilic Substitution

Scientific Research Applications

Molecular Information

- Molecular Formula : CHBrNS

- Molecular Weight : 398.12 g/mol

- CAS Number : 866138-40-1

Structural Features

The compound's unique structure enhances its reactivity and biological profile compared to other related compounds. The dual bromination and specific thiazole substitution can influence its interaction with biological targets and its overall chemical behavior.

Medicinal Chemistry

6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is under investigation for several medicinal applications:

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties. The presence of bromine enhances the compound's ability to interact with microbial targets .

- Antiviral and Anticancer Properties : Research indicates that quinoline derivatives can exhibit antiviral effects and potential anticancer activity. The specific structural features of this compound may enhance these activities .

- Enzyme Inhibition : The compound may serve as a probe in biochemical assays to study interactions with enzymes such as acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .

Materials Science

In materials science, the compound is being explored for its utility in:

- Organic Electronics : The unique electronic properties of quinoline derivatives make them suitable candidates for organic semiconductor applications .

- Advanced Materials Development : Its structural features allow for potential use as a building block in the synthesis of novel materials with specific properties.

Biological Evaluation

Studies have evaluated the antimicrobial activity of quinoline derivatives similar to this compound against various microorganisms. For instance, derivatives have shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that modifications in the quinoline structure can lead to enhanced biological efficacy .

Enzyme Interaction Studies

Research focusing on enzyme interactions has utilized compounds with similar structures to assess their potential as AChE inhibitors. These studies often employ molecular docking simulations to elucidate binding interactions, highlighting the therapeutic potential of such compounds in neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and thiazole ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

2-(2,4-Dimethyl-1,3-thiazol-5-yl)quinoline: Lacks the bromine atoms, which may result in different biological activity and chemical reactivity.

6,8-Dichloro-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline: Substitutes chlorine for bromine, potentially altering its properties.

6,8-Dibromoquinoline: Lacks the thiazole ring, which may affect its application scope.

Uniqueness

6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is unique due to the presence of both bromine atoms and the thiazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields .

Biological Activity

6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is a heterocyclic organic compound that belongs to the quinoline family. Its unique structure, characterized by bromine substitutions and a thiazole moiety, has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 398.13 g/mol. The compound features a quinoline core with bromine atoms at positions 6 and 8 and a thiazole ring at position 2. This configuration is significant for its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of quinoline derivatives. The compound has shown promising results against various bacterial strains:

- Antibacterial Properties : In vitro studies indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 10.0 |

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely documented. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. Studies have demonstrated its effectiveness against several cancer lines including breast and lung cancer cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 20.0 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical studies:

- Inflammation Models : It demonstrated a reduction in pro-inflammatory cytokines in animal models of inflammation, indicating potential utility in treating inflammatory diseases .

Case Studies

- Antimicrobial Screening : A study involving a series of substituted quinolines tested the efficacy of this compound against mycobacterial species. Results indicated superior activity compared to traditional treatments like isoniazid .

- Cancer Cell Line Evaluation : In a comparative study of various quinoline derivatives for anticancer activity, the dibromo compound was highlighted for its potent cytotoxic effects on MCF-7 cells with an IC50 value significantly lower than many other tested compounds .

Q & A

Q. What are the key considerations for designing a synthesis route for 6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline?

- Methodological Answer : Synthesis routes should prioritize regioselective bromination and thiazole-quinoline coupling. Start with halogenation of quinoline precursors (e.g., 8-methylquinoline derivatives) using NBS or Br₂ in acetic acid under controlled temperature (40–60°C) . For thiazole coupling, employ Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C . Monitor reaction progress via TLC (silica gel, cyclohexane/EtOAc 2:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic methods (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (quinoline C2-H and thiazole substituents). Key peaks: Quinoline H at δ 8.5–9.0 ppm; thiazole methyl groups at δ 2.4–2.6 ppm .

- IR : Confirm C-Br stretches (500–600 cm⁻¹) and quinoline C=N vibrations (1600–1650 cm⁻¹) .

- HRMS : Employ ESI+ mode with m/z calculated for C₁₄H₁₁Br₂N₂S: [M+H]⁺ = 410.88. Use isotopic patterns to verify bromine presence .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial or anticancer activity)?

- Methodological Answer : Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays (concentration range: 1–100 µM in Mueller-Hinton broth). For anticancer activity, use MTT assays on HeLa or MCF-7 cells with IC₅₀ determination . Include positive controls (e.g., doxorubicin) and validate via triplicate experiments with ANOVA analysis (p < 0.05) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound?

- Methodological Answer : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prepare the ligand by optimizing geometry at B3LYP/6-31G* level. Dock into the ATP-binding pocket (grid size: 20×20×20 Å). Validate poses with RMSD < 2.0 Å against co-crystallized ligands . Analyze binding energies (ΔG < −7 kcal/mol indicates strong affinity) and hydrogen bonds with key residues (e.g., Lys721) .

Q. What strategies resolve contradictions in regioselectivity data during bromination?

- Methodological Answer : Conflicting bromination positions may arise from solvent polarity or catalyst choice. Compare outcomes in acetic acid (polar protic, favors C6/C8 bromination) vs. DMF (polar aprotic, favors C5). Use DFT calculations (Gaussian 09) to map electron density and predict reactive sites. Experimental validation via LC-MS/MS fragmentation patterns is critical .

Q. How to assess the environmental fate and ecotoxicology of this compound?

- Methodological Answer : Follow OECD 307 guidelines for soil degradation studies (aerobic conditions, 20°C). Monitor half-life via LC-MS/MS. For aquatic toxicity, use Daphnia magna acute toxicity tests (48-h EC₅₀). Correlate results with logP (predict bioaccumulation) and QSAR models (EPI Suite) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?

- Methodological Answer : Use a split-plot design with varying substituents (e.g., methyl vs. fluoro groups on thiazole). Synthesize 10–15 analogs and test against a consistent biological target. Apply multivariate analysis (PCA or PLS) to correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters with bioactivity .

Q. How can antioxidant activity be mechanistically studied for this compound?

- Methodological Answer : Employ DPPH/ABTS radical scavenging assays (IC₅₀ determination) and compare to Trolox standards. Use EPR spectroscopy to detect radical quenching. For cellular models, measure ROS levels in H₂O₂-stressed HepG2 cells via flow cytometry (DCFH-DA probe) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.